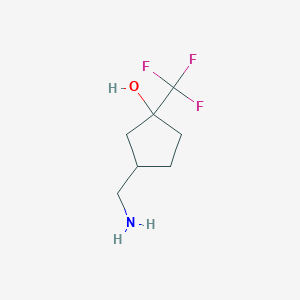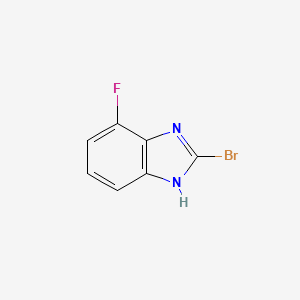![molecular formula C19H18BrN3OS B2779301 6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-34-6](/img/structure/B2779301.png)
6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, InChI key, etc. For instance, a similar compound, 6-Bromo-4-(piperazin-1-yl)quinoline, has a molecular weight of 292.17, and its form is solid .Applications De Recherche Scientifique
Antiproliferative and Anticancer Activity
The synthesis and biological evaluation of benzothiazole analogs have shown significant potential in the treatment of cancer through various mechanisms, including antiproliferative efficacy and angiogenesis inhibition. Specifically, compounds with a bromo group on the phenyl ring, such as those in the benzothiazole series, have demonstrated promising antiproliferative efficacy against cancer cell lines, including Dalton's lymphoma ascites (DLA) cells, by inhibiting angiogenesis, a critical parameter in tumoral development (Al‐Ghorbani et al., 2016). Similarly, benzothiazoles and benzoxazoles derivatives have been synthesized and evaluated for their antitumor activities against human breast cancer cell lines, where N-methyl piperazinyl substituted derivatives showed potent inhibitory activity, suggesting a clinical promise as a component of therapeutic strategies for cancer (Abdelgawad et al., 2013).
Antimicrobial Activity
Benzothiazole analogs have been explored for their antimicrobial potential, showing significant activity against various bacterial and fungal strains. For instance, novel benzothiazole derivatives have been synthesized and shown to possess considerable antimicrobial activity, highlighting their potential as promising agents in combating microbial infections (Patel & Agravat, 2009). This is further supported by the synthesis of benzothiazolyliminothiazolidin-4-ones and their piperazine-based derivatives, which demonstrated promising antimicrobial properties in vitro against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Park, 2015).
Anti-inflammatory and Analgesic Properties
The development of novel quinazolinone derivatives incorporating benzothiazole moieties has shown anti-inflammatory and analgesic properties. These compounds, through various synthetic pathways, have demonstrated promising anti-inflammatory and analgesic activities in experimental models, offering a potential therapeutic strategy for treating inflammation and pain (Mohamed et al., 2009).
Anticholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties. This research aimed at identifying compounds with inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Some synthesized compounds showed inhibitory effects comparable to Donepezil, indicating their potential as anticholinesterase agents (Mohsen et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJVBBKHKOTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)
![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)
![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)


![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)